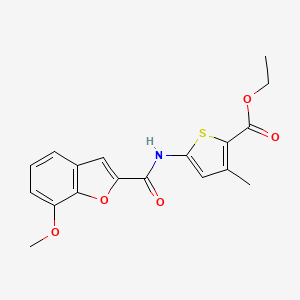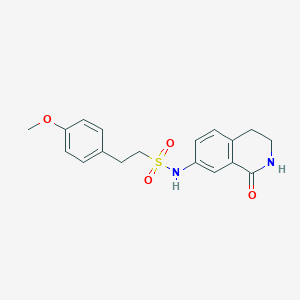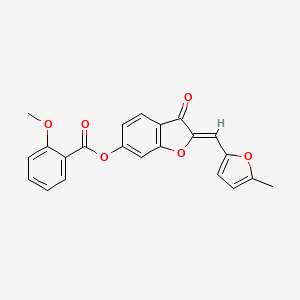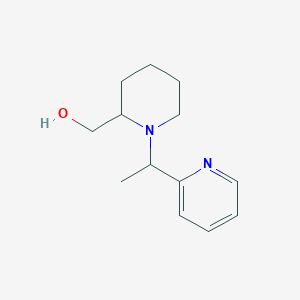![molecular formula C40H26N4O3S2 B2880737 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 476296-13-6](/img/structure/B2880737.png)
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that features a thiazole ring and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of naphthalene groups. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include thionyl chloride, naphthalene derivatives, and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moieties may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is unique due to its dual naphthalene and thiazole functionalities, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O3S2/c45-37(43-39-41-35(23-48-39)31-11-9-25-5-1-3-7-29(25)21-31)27-13-17-33(18-14-27)47-34-19-15-28(16-20-34)38(46)44-40-42-36(24-49-40)32-12-10-26-6-2-4-8-30(26)22-32/h1-24H,(H,41,43,45)(H,42,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKWPXURAWCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC(=CS6)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID](/img/structure/B2880654.png)
![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2880661.png)
![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)
![Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2880665.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
